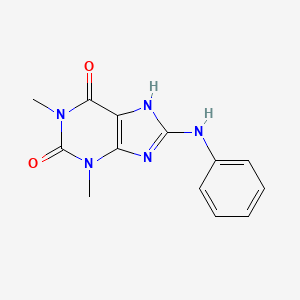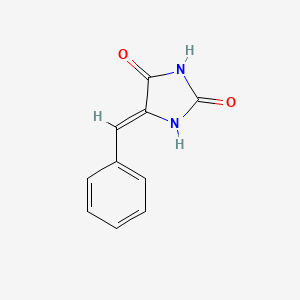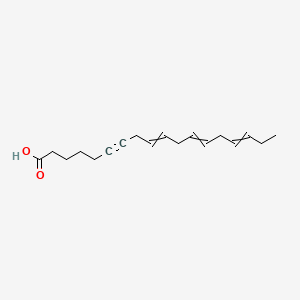
Octadeca-9,12,15-trien-6-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-9,12,15-trien-6-ynoic acid is a natural product found in Dicranum scoparium with data available.
Scientific Research Applications
Taste Modulation
Octadecadien-12-ynoic acids have been identified in golden chanterelles, with specific compounds demonstrating taste modulating activities. These acids are believed to play a key role in enhancing the kokumi flavor, a taste attribute that enhances the complexity and richness of flavors. The presence of the acetylene moiety in these acids is pinpointed as crucial for this taste enhancement (Mittermeier, Dunkel & Hofmann, 2018).
Synthesis and Application in Human Metabolism Studies
Octadeca-9,12,15-trien-6-ynoic acid and its isomers have been synthesized in large quantities for human metabolism studies. The synthesis involved multiple steps, yielding high chemical and isomeric purities, indicating their significant potential for detailed human metabolic research (Loreau et al., 2000).
Potential Pesticidal Activity
Acetylenic fatty acids derived from Ximenia americana, including this compound derivatives, have demonstrated potential pesticidal activity. These acids have been observed to inhibit the hatching of eggs from certain pests, indicating their possible use as natural pest control agents (Fatope, Adoum & Takeda, 2000).
Antineoplastic Properties
Unsaturated fatty acids isolated from Fijian macroalgae, including derivatives of this compound, have shown inhibitory activity against various tumor cell lines. This suggests a potential therapeutic application in treating cancer, although the specific mechanism of action remains to be understood (Jiang et al., 2008).
properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trien-6-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20) |
InChI Key |
UXMMIMGEKFYPFK-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)O |
synonyms |
9,12,15-octadecatrien-6-ynoic acid dicranin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



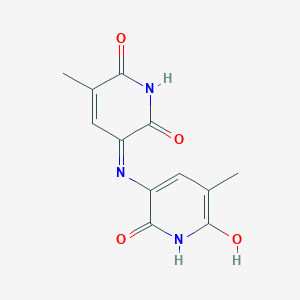
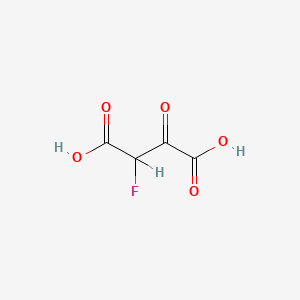
![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
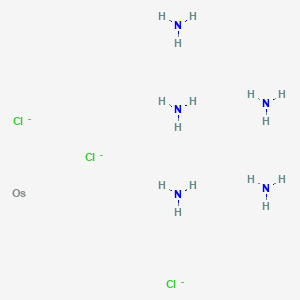
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)
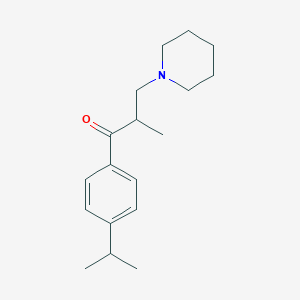

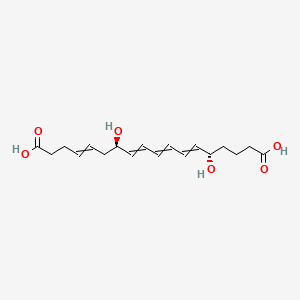
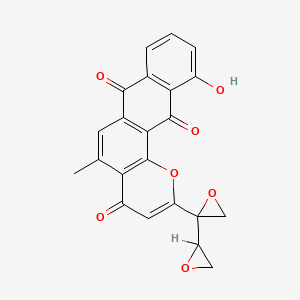
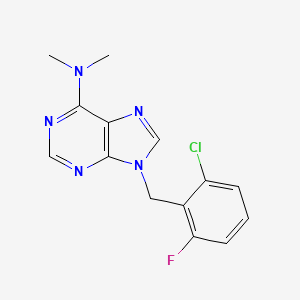

![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
